molecular formula C12H20N2O3S B13444723 5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid

5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid

Katalognummer: B13444723
Molekulargewicht: 272.37 g/mol
InChI-Schlüssel: UZOHFLKZKZIGNT-QXEWZRGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid is a sulfur-containing heterocyclic compound structurally derived from biotin (vitamin B7, IUPAC: 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid) . The key distinction lies in the 3-ethyl substitution on the imidazolidine ring, replacing the hydrogen atom in biotin. This modification alters its molecular formula to C₁₂H₂₀N₂O₃S (molecular weight: 272.36 g/mol) compared to biotin’s C₁₀H₁₆N₂O₃S (244.31 g/mol) . The compound is commercially available (CAS: 1374019-64-3) and is used in research applications, particularly in synthesizing biotinylated probes and inhibitors .

Eigenschaften

Molekularformel

C12H20N2O3S

Molekulargewicht

272.37 g/mol

IUPAC-Name

5-[(3aS,4S,6aR)-3-ethyl-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid

InChI

InChI=1S/C12H20N2O3S/c1-2-14-11-8(13-12(14)17)7-18-9(11)5-3-4-6-10(15)16/h8-9,11H,2-7H2,1H3,(H,13,17)(H,15,16)/t8-,9-,11-/m0/s1

InChI-Schlüssel

UZOHFLKZKZIGNT-QXEWZRGKSA-N

Isomerische SMILES

CCN1[C@H]2[C@H](CS[C@H]2CCCCC(=O)O)NC1=O

Kanonische SMILES

CCN1C2C(CSC2CCCCC(=O)O)NC1=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS)

The primary synthetic approach involves solid-phase peptide synthesis using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a rink amide resin. This method is widely used for peptides but can be adapted for biotin derivatives due to the presence of amide bonds and peptide-like structures in the molecule.

Key Steps:

  • Resin Loading and Swelling: The rink amide resin is loaded into a reactor and swollen with dimethylformamide (DMF) to facilitate reagent access.
  • Fmoc Deprotection: Achieved by treating the resin with 40% piperidine in DMF for 3 minutes followed by 20% piperidine in DMF for 12 minutes with intermittent shaking.
  • Amino Acid Coupling: Double coupling is performed using Fmoc-protected amino acids (5 equivalents), HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the coupling reagent (5 equivalents), HOBt (1-Hydroxybenzotriazole, 5 equivalents), and DIPEA (N,N-Diisopropylethylamine, 10 equivalents) in DMF for 40 minutes.
  • Specialized Coupling: For the key biotin-related moiety, Fmoc-protected derivatives such as Fmoc-F2Pmp-OH are manually coupled using TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), HOBt, and DIPEA over extended periods (up to 3 hours) with repeated coupling to ensure completeness.
  • N-Terminal Acetylation: When applicable, acetylation is done using acetic anhydride/pyridine mixture (1:9) twice for 5 minutes each.
  • Washing: After each step, resin is washed thoroughly with DMF to remove excess reagents.

Cleavage and Purification:

  • After synthesis, the resin is washed with dichloromethane (DCM) and dried under high vacuum.
  • The compound is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and scavengers such as water and 3,6-dioxa-1,8-octanedithiol (DODT) in a ratio of approximately 94:2.5:2.5:1.0.
  • The cleavage mixture is shaken for 3 hours, then filtered into cold diethyl ether to precipitate the product.
  • The crude product is centrifuged, washed with cold ether, and purified by high-performance liquid chromatography (HPLC).

This method yields the target compound with purity exceeding 99% and yields ranging from 2% to 50%, depending on the specific derivative and modifications.

Functional Group Modifications and Derivatization

  • Azide Functionalization: For derivatives requiring azide groups at the N-terminus, 6-azidohexanoic acid can be coupled to the N-terminal amine using standard coupling conditions.
  • Alternatively, direct conversion of the N-terminal amine to an azide functionality on solid support is performed using imidazole-1-sulfonyl-azide hydrochloride in methanol with copper sulfate and DIPEA as catalysts/base. This reaction proceeds for 1 hour and is repeated to ensure completion.
  • Selective Side Chain Deprotection and Biotinylation: The D-biotin moiety can be introduced by selective deprotection of a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group on the lysine side chain, followed by condensation with D-biotin using HBTU/DIPEA coupling agents.

Reaction Conditions and Reagents Summary Table

Step Reagents/Conditions Notes
Resin Swelling DMF, 15 min incubation with shaking Ensures resin readiness
Fmoc Deprotection 40% piperidine in DMF (3 min), then 20% piperidine in DMF (12 min) Removes Fmoc protecting group
Amino Acid Coupling Fmoc-AA (5 equiv), HBTU (5 equiv), HOBt (5 equiv), DIPEA (10 equiv), DMF, 40 min Double coupling for completeness
Specialized Coupling (e.g., Fmoc-F2Pmp-OH) TBTU (3 equiv), HOBt (3 equiv), DIPEA (6 equiv), DMF, 3 h + repeated 2 h Manual addition, repeated for efficiency
N-Terminal Acetylation Acetic anhydride/pyridine (1:9), twice for 5 min each Optional step for acetylation
Cleavage from Resin TFA/TIS/H2O/DODT (94:2.5:2.5:1.0), 3 h shaking Releases peptide/compound from resin
Precipitation and Purification Ice-cold diethyl ether, centrifugation, HPLC Purifies product to >99% purity
Azide Functionalization Imidazole-1-sulfonyl-azide*HCl, CuSO4, DIPEA, MeOH Converts N-terminus to azide functionality

Research Findings and Literature Insights

  • The SPPS method using Fmoc chemistry is the most reliable and reproducible approach for synthesizing this biotin derivative, allowing precise control over stereochemistry and functional group placement.
  • The cleavage cocktail with TFA and scavengers is critical to prevent side reactions and ensure high purity of the final compound.
  • Azide functionalization expands the utility of the compound for click chemistry applications, enabling conjugation to other biomolecules or surfaces.
  • The yields reported vary significantly depending on the complexity of the derivative and the number of modifications, but purification by HPLC consistently achieves high purity levels suitable for biochemical studies.
  • Alternative synthetic routes involving solution-phase chemistry are less common due to difficulties in controlling stereochemistry and purification challenges.

Analyse Chemischer Reaktionen

Types of Reactions

5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid involves its interaction with specific molecular targets. It binds to proteins and enzymes, modifying their activity. The compound’s ureido ring plays a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Biotin (Vitamin B7)

Structural Features :

  • Lacks the 3-ethyl group, featuring a hydrogen atom at the 3-position .
  • Shares the pentanoic acid side chain and hexahydrothienoimidazole core.

Properties :

  • Water-soluble (solubility: ~22 mg/mL) and thermally stable (melting point: 232°C) .
  • Essential cofactor in carboxylation enzymes (e.g., acetyl-CoA carboxylase) .

5-((3aS,4S,6aR)-1-Acetyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid

Structural Features :

  • Contains an acetyl group at the 1-position (C₁₂H₁₈N₂O₄S) instead of the 3-ethyl substituent .

Properties :

Sulfoxide Derivatives (e.g., 5-((3aS,4S,5S,6aR)-5-Oxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid)

Structural Features :

  • Incorporates a sulfoxide group (S=O) at the 5-position, altering electronic properties .

Properties :

  • Increased polarity compared to biotin, affecting solubility and pharmacokinetics.

Biotinylated Derivatives (e.g., Biotin-Linker Conjugates)

Structural Features :

  • Modified with functionalized side chains (e.g., aminoethyl, pyridinyldisulfanylethyl) for conjugation .

Properties :

  • Biotin-EDA (N-(2-aminoethyl)-biotinamide): Enhanced cell permeability due to the aminoethyl group .
  • Pyridinyldisulfanyl-ethyl derivatives : Enable reversible disulfide bonding for targeted drug delivery .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Solubility Applications
Target Compound (3-ethyl derivative) C₁₂H₂₀N₂O₃S 272.36 3-Ethyl Not reported Research reagents, inhibitors
Biotin C₁₀H₁₆N₂O₃S 244.31 None (H at 3-position) 22 mg/mL (water) Enzyme cofactor, protein labeling
1-Acetyl derivative C₁₂H₁₈N₂O₄S 302.35 1-Acetyl Not reported Synthetic intermediate
Sulfoxide derivative C₁₀H₁₆N₂O₄S 260.31 5-Sulfoxide Not reported Redox-sensitive drug delivery
Biotin-EDA C₁₂H₂₁N₃O₃S 287.38 Aminoethyl side chain Moderate (water) Cell-permeable probes

Key Research Findings

  • Synthetic Pathways : The target compound is synthesized via modifications of biotin’s core structure, such as alkylation at the 3-position . Similar derivatives often employ Grignard reagents or nucleophilic substitutions .
  • However, this could reduce solubility, limiting its utility in aqueous systems .
  • Inhibitor Design : Derivatives like biotinylated fumagillin () and CDK9 inhibitors () highlight the role of biotin analogs in targeting enzymes and pathogens.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 5-((3aS,4S,6aR)-3-ethyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid?

  • Methodological Answer : The compound is typically synthesized via multi-step routes starting from thieno[3,4-d]imidazole derivatives. Key steps include:

  • Nucleophilic substitutions to introduce functional groups.
  • Coupling reactions (e.g., amidation) using reagents like thionyl chloride to generate reactive intermediates (e.g., acyl chlorides) .
  • Purification via column chromatography or recrystallization to ensure high purity (>95%) .
  • Critical parameters include reaction temperature control (e.g., −55°C for lithiation steps) and anhydrous conditions to prevent hydrolysis .

Q. How does the stereochemistry of the compound influence its biological activity?

  • Methodological Answer : The (3aS,4S,6aR) configuration is essential for binding to biotin-dependent enzymes (e.g., carboxylases). Stereochemical analysis involves:

  • X-ray crystallography to resolve the 3D structure .
  • NMR spectroscopy (e.g., NOESY) to confirm spatial arrangement .
  • Activity assays comparing enantiomers: The natural (4S) configuration shows 10–100× higher affinity than (4R) in enzyme inhibition studies .

Q. What analytical techniques are used to validate the compound’s purity and structural integrity?

  • Methodological Answer :

  • HPLC with UV detection (λ = 220–280 nm) to assess purity (>98%) .
  • Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS m/z 286.39 for [M+H]+) .
  • FTIR to identify functional groups (e.g., carbonyl stretch at 1700–1750 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) to optimize parameters like solvent polarity (e.g., THF vs. DMF), catalyst loading (e.g., triethylamine), and reaction time .
  • In-situ monitoring via TLC or LC-MS to identify intermediate bottlenecks.
  • Example: Increasing stoichiometric excess of coupling agents (e.g., 1.2–1.5 eq.) improved yields from 60% to 85% in amidation steps .

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Methodological Answer :

  • Assay standardization : Compare IC50 values under identical conditions (e.g., pH 7.4, 37°C) .
  • Orthogonal assays : Validate enzyme inhibition using fluorescence polarization and SPR to rule out false positives .
  • Purity reassessment : Contaminants (e.g., <95% purity) may skew results; re-test with rigorously purified batches .

Q. What computational strategies predict the compound’s interactions with target proteins?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) to model binding to biotin-binding pockets (e.g., streptavidin) .
  • Molecular dynamics (MD) simulations (GROMACS) to assess stability of protein-ligand complexes over 100 ns trajectories .
  • Free energy calculations (MM/PBSA) to quantify binding affinities, correlating with experimental ΔG values (R² > 0.8) .

Q. What challenges arise in scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Solubility limitations : The compound’s low aqueous solubility (0.6 g/L at 25°C) necessitates PEGylation or salt formation .
  • Purification scalability : Replace column chromatography with recrystallization (e.g., using toluene/hexane mixtures) for cost-effective scale-up .

Q. How can derivatives be designed to improve pharmacokinetic properties?

  • Methodological Answer :

  • Functional group modification : Introduce PEG chains (e.g., Biotin-PEG4-Alkyne) to enhance solubility and reduce renal clearance .
  • Prodrug strategies : Esterify the carboxylic acid to improve membrane permeability, with enzymatic hydrolysis in vivo .
  • SAR studies : Replace the thienoimidazole core with quinoline or imidazole derivatives to modulate logP values (target: 1–3) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.